molecular formula C17H17NO5S B13079124 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid

3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid

Cat. No.: B13079124
M. Wt: 347.4 g/mol
InChI Key: YOWAKVHAWVVKOZ-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is a complex organic compound with a molecular formula of C17H17NO5S It is known for its unique structure, which includes a methoxyphenyl group, a prop-2-en-1-yl group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyphenylprop-2-en-1-ylamine with benzoic acid derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving 3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It may also serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propionic acid
  • 3-[methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Uniqueness

3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid

InChI

InChI=1S/C17H17NO5S/c1-3-11-18(15-9-4-5-10-16(15)23-2)24(21,22)14-8-6-7-13(12-14)17(19)20/h3-10,12H,1,11H2,2H3,(H,19,20)

InChI Key

YOWAKVHAWVVKOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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